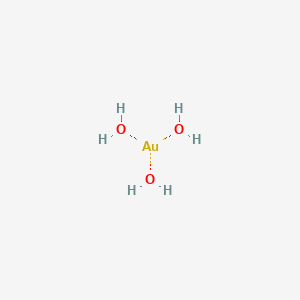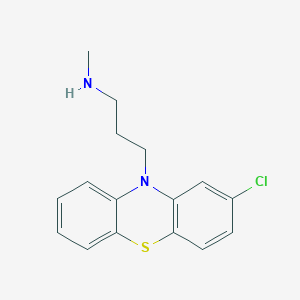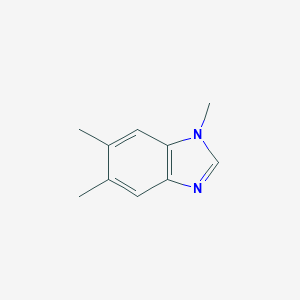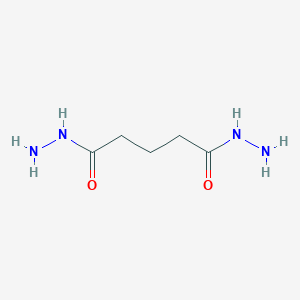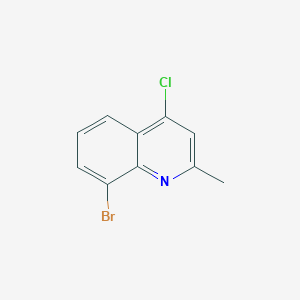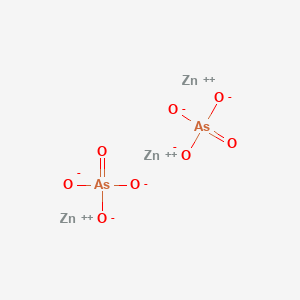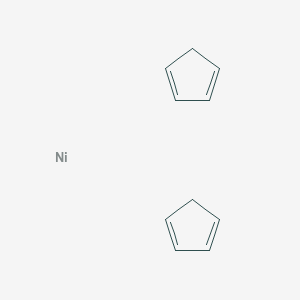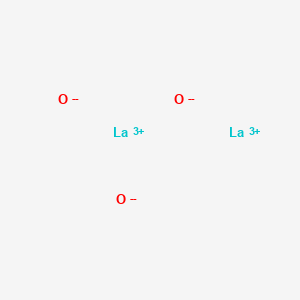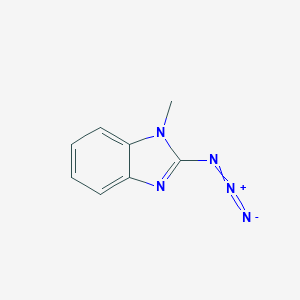
(4-(Hexadecylsulphonyl)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Hexadecylsulphonyl)phenyl)hydrazine, also known as HSP90 inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a potent inhibitor of the heat shock protein 90 (HSP90), which is an important molecular chaperone that plays a critical role in protein folding, stability, and degradation. HSP90 is overexpressed in many types of cancer, and its inhibition has been shown to induce cancer cell death.
Mechanism of Action
The mechanism of action of (4-(Hexadecylsulphonyl)phenyl)hydrazine involves its binding to the ATP-binding site of the this compound chaperone protein, which leads to the destabilization of the protein and the subsequent degradation of its client proteins. This results in the induction of apoptosis in cancer cells and the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce the degradation of several this compound client proteins, including Akt, HER2, and EGFR, which are important signaling proteins involved in cancer cell survival and proliferation. Additionally, this compound has been reported to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
One of the advantages of using (4-(Hexadecylsulphonyl)phenyl)hydrazine in lab experiments is its potent inhibitory effect on this compound, which makes it a useful tool for studying the role of this compound in cancer cell biology. Additionally, this compound has been shown to have a high selectivity for this compound, which reduces the potential for off-target effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of (4-(Hexadecylsulphonyl)phenyl)hydrazine. One area of research is the development of more potent and selective this compound inhibitors that can be used in cancer therapy. Additionally, there is a need for further studies to investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Furthermore, the role of this compound in other diseases, such as neurodegenerative diseases, is an area of research that warrants further investigation.
Synthesis Methods
The synthesis of (4-(Hexadecylsulphonyl)phenyl)hydrazine involves the reaction of 4-bromobenzenesulfonyl chloride with hydrazine hydrate in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been reported in several research articles and has been successfully replicated in various laboratories.
Scientific Research Applications
(4-(Hexadecylsulphonyl)phenyl)hydrazine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the this compound chaperone function, which leads to the degradation of client proteins that are essential for cancer cell survival. Additionally, this compound has been reported to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and prostate cancer cells.
properties
CAS RN |
1590-67-6 |
|---|---|
Molecular Formula |
C22H40N2O2S |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
(4-hexadecylsulfonylphenyl)hydrazine |
InChI |
InChI=1S/C22H40N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27(25,26)22-18-16-21(24-23)17-19-22/h16-19,24H,2-15,20,23H2,1H3 |
InChI Key |
CQXBNGQFWUTDKW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)NN |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)NN |
Other CAS RN |
1590-67-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





